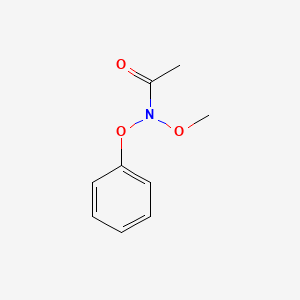

N-Methoxy-N-phenoxyacetamide

Description

Contextualization within Amide Chemistry and Directing Group Strategies

Amides are one of the most fundamental and stable functional groups in organic chemistry, central to the structure of peptides, polymers, and pharmaceuticals. mdpi.comrsc.org This inherent stability, arising from the resonance delocalization of the nitrogen lone pair into the carbonyl group, historically rendered the amide N-C(O) bond difficult to activate for cross-coupling reactions. nsf.gov However, modern synthetic strategies have evolved to harness the amide moiety not as a passive linkage, but as an active participant in chemical transformations.

A key strategy involves the use of the amide as a "directing group," a functional unit that coordinates to a metal catalyst and positions it over a specific C-H bond, thereby enabling regioselective functionalization. mdpi.comresearchgate.netpkusz.edu.cn N-Methoxy-N-phenoxyacetamide fits within the class of N-acyl amides, which have been developed as effective directing groups. The utility of such directing groups is enhanced when they are simple to install, readily available, and can be easily modified or removed after the desired transformation. researchgate.net

The structure of this compound is closely related to N-methoxy-N-methyl amides, commonly known as Weinreb amides. mdpi.com Weinreb amides themselves are a valuable class of amides that have recently been explored as directing groups in transition metal-catalyzed C-H functionalization. mdpi.comscilit.comdntb.gov.uaresearchgate.netnih.gov The N-methoxy portion of these molecules can act as a bidentate chelating group, guiding a metal catalyst to a nearby C-H bond, typically at the ortho position of an aromatic ring. mdpi.com

Overview of Strategic Importance in Carbon-Hydrogen (C-H) Functionalization Methodologies

The direct conversion of C-H bonds into new chemical bonds is a paramount goal in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. This compound and related N-phenoxyacetamides have proven to be particularly valuable substrates in this area, especially in reactions catalyzed by transition metals like rhodium(III). nih.govpkusz.edu.cnacs.orgrsc.org

A significant advantage of using N-phenoxyacetamides is the role of the N-O bond as an "internal oxidant". nih.govacs.org Many C-H functionalization reactions require an external oxidant to regenerate the active catalyst, which can lead to side reactions and reduced efficiency. In contrast, the N-O bond in N-phenoxyacetamides can be cleaved during the catalytic cycle, serving as a built-in oxidizing agent. mdpi.com This allows for redox-neutral reaction conditions, which are often milder and more tolerant of various functional groups. nih.govacs.org

For instance, rhodium(III)-catalyzed reactions of N-phenoxyacetamides with alkynes or α,β-unsaturated aldehydes enable the construction of complex heterocyclic structures like benzofuranones and 1,2-oxazepines through a cascade of C-H activation, annulation, and other transformations. nih.govpkusz.edu.cnacs.orgrsc.org Computational studies on the reaction with alkynes have elucidated the mechanistic pathways, suggesting that the reaction proceeds through a five-membered rhodacycle intermediate formed via C-H activation. acs.orgacs.org The subsequent steps can involve different catalytic cycles, such as a Rh(III)/Rh(V) or Rh(III)/Rh(I) pathway, depending on the reaction conditions, highlighting the intricate role of the directing group and the catalyst. acs.orgacs.orgacs.org

Below is a table summarizing a representative Rh(III)-catalyzed C-H functionalization reaction using an N-phenoxyacetamide substrate.

| Reaction | Catalyst System | Reactant | Product Type | Key Features | Reference |

| Cascade Annulation | [CpRhCl₂]₂ / KOAc | Propiolates | Benzofuran-2(3H)-ones | Redox-neutral, internal oxidant, Z-selectivity | acs.org |

| [4+3] Annulation | [CpRhCl₂]₂ / AgSbF₆ | α,β-unsaturated aldehydes | 1,2-Oxazepines | Redox-neutral, room temperature, C-C/C-N bond formation | rsc.org |

Historical Development and Evolution of Related N-Acyl Amides in Synthetic Organic Chemistry

The evolution of N-acyl amides from simple protecting groups to highly versatile reagents for C-H functionalization and cross-coupling reflects a major paradigm shift in amide chemistry. Initially, the acylation of amines to form amides was primarily used to moderate the high reactivity of the amino group in electrophilic aromatic substitution, preventing polysubstitution and other side reactions. umich.edu

The development of coupling reagents in peptide synthesis, such as dicyclohexylcarbodiimide, marked a significant step in activating carboxylic acids for amide bond formation. umich.edu This laid the groundwork for thinking about amides in the context of activation. The introduction of Weinreb amides in the early 1980s provided a classic method for synthesizing ketones from carboxylic acid derivatives without the common problem of over-addition, by forming a stable chelated tetrahedral intermediate. mdpi.com

More recently, a major breakthrough came from the concept of "ground-state destabilization" or "twisted amides". nsf.gov The reactivity of the typically stable planar amide bond can be dramatically increased by physically twisting it. N-acyl-glutarimides, first reported in 2015, are a prime example of these "twisted amides". researchgate.netacs.org The glutarimide (B196013) ring forces the exocyclic N-C(O) bond out of planarity, which weakens the amidic resonance and makes the bond susceptible to cleavage by transition metals. nsf.govresearchgate.netacs.org This strategy has enabled a host of previously inaccessible cross-coupling reactions. researchgate.netrsc.orgrsc.org This concept of activating amides through electronic and steric effects has been extended to other systems like N-acyl-lactams, N-acyl-isatins, and N-acyl-oxazolidinones. nsf.govacs.org

This historical progression from stable protecting groups to activated, twisted amides provides the essential context for understanding the function of this compound. It combines the directing ability of N-methoxy amides with the internal oxidant properties of the N-O bond, representing a sophisticated and highly evolved tool for modern C-H functionalization chemistry. mdpi.comresearchgate.netpkusz.edu.cn

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N-methoxy-N-phenoxyacetamide |

InChI |

InChI=1S/C9H11NO3/c1-8(11)10(12-2)13-9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

ZNAVSGLAEHSFCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(OC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methoxy N Phenoxyacetamide

Chemo- and Regioselective Synthesis of the N-Methoxy-N-phenoxyacetamide Core Scaffold

The construction of the this compound scaffold requires careful control over the formation of the amide bond and the introduction of the phenoxy group to ensure that reactions occur at the desired positions without affecting other functional groups.

Nucleophilic acyl substitution is a cornerstone of amide bond formation. The synthesis of the N-methoxy amide portion of the target molecule can be achieved through several reliable methods, often involving the reaction of an activated carboxylic acid derivative with an appropriate amine precursor.

A common strategy involves the use of highly reactive acyl chlorides. For instance, a general and analogous method involves reacting an acyl chloride, such as acetyl chloride, with an N-alkoxyamine derivative. In a well-established procedure for a similar compound, N,O-Dimethylhydroxylamine hydrochloride is treated with acetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM). chemicalbook.com This reaction proceeds smoothly at low temperatures and provides the corresponding N-methoxy-N-methylacetamide in good yield. chemicalbook.com A similar approach could be employed for this compound by utilizing phenoxyacetyl chloride and N-methoxyamine.

Alternatively, standard peptide coupling agents can be employed to facilitate the reaction between a carboxylic acid and an amine, avoiding the need for harsh acyl chlorides. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, enabling an efficient amide formation under mild conditions. nih.gov

The Schotten-Baumann reaction provides another robust method, typically involving the reaction of an acid chloride with an amine in the presence of a base, often in a two-phase system. ijper.org This method is widely used for the synthesis of various acetamide (B32628) derivatives. ijper.org

Table 1: Comparison of Nucleophilic Acyl Substitution Methods for Amide Formation

| Method | Acylating Agent | Amine Precursor | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Method | Phenoxyacetyl chloride | N-Methoxyamine | Triethylamine, Dichloromethane, 0°C to RT | High reactivity, good yields | chemicalbook.com |

| Peptide Coupling | Phenoxyacetic acid | N-Methoxyamine | EDCI, HOBt, DIPEA | Mild conditions, suppresses racemization | nih.gov |

| Schotten-Baumann Reaction | Phenoxyacetyl chloride | N-Methoxyamine | Aqueous base (e.g., NaOH) | Simple, effective for various amines | ijper.org |

The phenoxy group is typically incorporated via a nucleophilic substitution reaction, often resembling the Williamson ether synthesis. One of the most direct methods involves the reaction of a phenol (B47542) with an α-halo-acetamide derivative. nih.gov

In this approach, the hydroxyl group of a phenol is deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenolate (B1203915). nih.gov This phenolate then attacks the carbon atom bearing a halogen (e.g., chlorine) in a molecule like 2-chloro-N-methoxyacetamide, displacing the halide ion to form the desired ether linkage. nih.goviucr.org This reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or DMF to facilitate the substitution process. iucr.org

A representative synthesis of a related phenoxyacetamide derivative involved reacting a substituted phenol (a chalcone) with 2-chloro-N-(4-methoxyphenyl)acetamide in dry acetone with potassium carbonate as the base. The mixture was refluxed for several hours to afford the final product in a 61% yield. iucr.org This strategy allows for the introduction of a wide variety of substituted phenoxy groups by simply changing the starting phenol. nih.govnih.gov

Table 2: Conditions for Introducing the Phenoxy Moiety via Nucleophilic Substitution

| Halogenated Precursor | Phenolic Reagent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N-methoxyacetamide | Phenol | Sodium Hydroxide (NaOH) | Water/Organic Co-solvent | Room Temperature | nih.gov |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | Potassium Carbonate (K₂CO₃) | Acetone | Reflux, 6 h | iucr.org |

| Chloroacetic acid (to form phenoxyacetic acid precursor) | Phenol | Sodium Hydroxide (NaOH) | Aqueous solution | Not specified | nih.gov |

Development of Catalyst-Controlled Synthetic Approaches

Catalysis offers powerful tools for developing more efficient and selective synthetic routes. For N-phenoxyacetamide and its derivatives, transition metal catalysts have been instrumental in enabling novel transformations, particularly for functionalizing the core structure.

Rhodium(III) catalysis has been effectively used for the redox-neutral C-H activation of N-phenoxyacetamides. researchgate.netfigshare.com This advanced methodology allows for the direct functionalization of the ortho C-H bonds on the phenoxy ring. In these reactions, the amide group acts as a directing group, guiding the catalyst to the specific C-H bonds. This approach has been used to achieve unsymmetrical alkylation and amidation of the phenoxy ring with diazo compounds, proceeding under mild conditions with dinitrogen as the only byproduct. researchgate.net Such catalyst-controlled reactions provide a pathway to complex derivatives that would be difficult to access through traditional methods. researchgate.net

Copper-catalyzed reactions are also valuable, particularly for forming C–N and C–O bonds. For example, copper iodide (CuI) has been shown to facilitate the synthesis of N-acyl carbazoles from amides and cyclic diaryliodonium salts, showcasing its utility in constructing N-heterocycles through C-N bond formation. beilstein-journals.org Similar catalytic systems can be envisioned for the intramolecular or intermolecular formation of bonds within phenoxyacetamide derivatives.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

The efficiency and yield of a synthetic protocol are critically dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of reagents. researchgate.netresearchgate.net

Systematic approaches, such as the design of experiments (DoE), provide a robust framework for efficiently exploring the effects of multiple variables on a reaction's outcome. nih.gov For instance, in the synthesis of amide derivatives, changing the solvent from a non-polar to a polar aprotic solvent like dioxane can significantly improve yields. researchgate.net Temperature is another critical factor; while some reactions proceed well at room temperature, others may require elevated temperatures to overcome activation barriers, though this can sometimes lead to side products. researchgate.net

Modern approaches to reaction optimization increasingly leverage computational tools. Algorithms based on Bayesian Optimization and guided by graph neural networks can rapidly identify suitable reaction conditions by analyzing vast datasets of chemical reactions. nih.gov This data-driven approach can accelerate the optimization process significantly compared to traditional trial-and-error methods. nih.gov

Table 3: Illustrative Optimization of Amide Synthesis Conditions

| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | None | 150 | 32 | researchgate.net |

| 2 | Toluene | K₂CO₃ | 110 | 39 | researchgate.net |

| 3 | Toluene | Cs₂CO₃ | 110 | 65 | researchgate.net |

| 4 | Toluene | NaH | 110 | 80 | researchgate.net |

| 5 | Dioxane | - | Room Temp | High (Best Result) | researchgate.net |

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. nih.govijpdd.org Key strategies include the use of safer solvents, alternative energy sources, and atom-economical reactions.

One major focus is the replacement of hazardous solvents, such as chlorinated hydrocarbons (e.g., dichloromethane) and carbon tetrachloride, with more environmentally benign alternatives. youtube.com Solvents like acetic acid, water, or ethanol (B145695) are preferred where possible. youtube.com In some cases, reactions can be run under solvent-free conditions, further reducing waste. researchgate.net

Microwave irradiation is a green energy source that can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov The rapid, uniform heating provided by microwaves can lead to higher yields and cleaner reactions.

Furthermore, the development of catalytic routes (as discussed in section 2.2) is inherently a green approach, as catalysts are used in small amounts and can often be recycled, minimizing waste. Electrosynthesis, which uses electricity as a "green reagent" to drive reactions, represents a promising frontier for sustainable chemical manufacturing, as it can reduce the need for chemical oxidants or reductants and operate under ambient conditions. osti.gov Photocatalysis, using visible light to drive chemical transformations, also offers a sustainable toolkit for constructing complex molecules. rsc.org

Divergent Synthetic Pathways for Tailored this compound Derivatives

A divergent synthetic strategy enables the creation of a diverse library of related compounds from a common intermediate. The this compound scaffold is an excellent starting point for such pathways, allowing for the systematic modification of its structure to explore structure-activity relationships.

Catalyst-controlled C-H functionalization is a powerful tool for divergent synthesis. As mentioned previously, using a Rh(III) catalyst on the N-phenoxyacetamide core allows for the selective introduction of various alkyl and amide groups at the ortho-positions of the phenoxy ring. researchgate.net By simply changing the coupling partner (e.g., the diazo compound), a wide array of derivatives can be generated from a single precursor. researchgate.net

Another divergent approach involves modifying the initial building blocks. A variety of substituted phenols can be used in the synthesis to introduce different functional groups onto the phenoxy ring. nih.govnih.gov Similarly, the acyl portion of the molecule can be altered by starting with different carboxylic acid derivatives. This modular approach allows for the rapid generation of analogues. nih.govsemanticscholar.org These tailored derivatives are valuable for screening in various research applications.

Elucidation of Chemical Reactivity and Transformation Pathways of N Methoxy N Phenoxyacetamide

Role as an Oxidizing Directing Group in Transition Metal-Catalyzed C-H Activation

N-Methoxy-N-phenoxyacetamide has emerged as a significant substrate in the field of transition metal-catalyzed carbon-hydrogen (C-H) activation. The N-methoxyamide moiety serves as an effective directing group, guiding the metal catalyst to a specific C-H bond for functionalization. A key feature of this directing group is its ability to also act as an internal oxidant, which allows for redox-neutral reaction conditions, thereby avoiding the need for external oxidizing agents and enhancing the atom economy of the transformations.

Ortho-C-H Functionalization Reactions

The N-methoxyamide group of this compound adeptly directs transition metals, particularly rhodium(III), to the ortho-C-H bonds of the phenoxy ring. This chelation-assisted activation facilitates a variety of functionalization reactions. For instance, in the presence of a Rh(III) catalyst, N-phenoxyacetamides undergo coupling with diazo compounds, leading to the unsymmetrical difunctionalization of two ortho-C-H bonds through alkylation and amidation. nih.govgatech.edu Experimental and computational studies suggest that this process initiates with an ortho-C-H alkylation, followed by an intramolecular oxidative addition of the O-N bond to the rhodium center, forming a Rh(V) nitrenoid species. This intermediate then directs the amidation to the second ortho position. nih.gov

Furthermore, the rhodium(III)-catalyzed reaction of N-phenoxyacetamides with 1,3-dienes results in a redox-neutral [3+2] annulation, yielding dihydrobenzofuran derivatives. wikipedia.orguni-muenchen.de This transformation proceeds via a carbooxygenation pathway and has shown good substrate and functional group compatibility. Preliminary studies have even demonstrated the potential for asymmetric synthesis through the use of chiral rhodium(III) catalysts. wikipedia.org The reaction mechanism is believed to involve a reversible C-H metalation step, forming a rhodacycle intermediate, followed by regioselective alkene insertion and oxidative addition. wikipedia.org

The versatility of this ortho-functionalization strategy is further exemplified by the chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes (ACPs). organicchemistrydata.orguniurb.itacs.org Under the influence of a Rh(III) catalyst, the reaction outcome can be steered towards either a [3+2] transannulation to produce 3-ethylidenedihydrobenzofurans or a nonannulative pathway to yield dienes, with the selectivity being primarily controlled by the choice of solvent. organicchemistrydata.orguniurb.itacs.org These reactions proceed under mild conditions and exhibit excellent chemo- and diastereoselectivity. organicchemistrydata.orguniurb.itacs.org

Remote C-H Activation via N-O Bond Cleavage

A significant aspect of the reactivity of this compound is the ability of the N-O bond to participate in the catalytic cycle, enabling remote C-H functionalization. Following the initial ortho-C-H activation and insertion of a coupling partner, the N-O bond can undergo cleavage, often leading to the formation of a high-valent metal-nitrenoid intermediate. This species plays a crucial role in subsequent bond-forming events.

Participation in Annulation and Cycloaddition Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic structures through annulation and cycloaddition reactions. These transformations leverage the directing group's ability to facilitate C-H activation, followed by cyclization with a suitable coupling partner, leading to the construction of five- and six-membered rings.

[3+2] Annulations for Heterocycle Construction

As previously mentioned, N-phenoxyacetamides undergo Rh(III)-catalyzed [3+2] annulation with 1,3-dienes to construct dihydrobenzofuran skeletons. wikipedia.orguni-muenchen.de This redox-neutral process demonstrates high chemoselectivity and has been extended to asymmetric synthesis. wikipedia.org The reaction with alkylidenecyclopropanes also provides access to dihydrobenzofurans through a [3+2] transannulation pathway. organicchemistrydata.orguniurb.itacs.org These reactions highlight the utility of N-phenoxyacetamides as a three-atom component in the construction of five-membered heterocyclic rings.

[3+3] Annulations and Ring Expansion Strategies

The scope of N-phenoxyacetamides in cycloaddition reactions extends to the formation of six-membered rings. A notable example is the Rh(III)-catalyzed redox-neutral [3+3] annulation with α-allenols. nih.govorganic-chemistry.org This reaction assembles 4-alkylidene chroman-2-ol (B1610262) frameworks, where the α-allenol acts as a three-carbon annulation partner. nih.govorganic-chemistry.org Mechanistic investigations suggest that a synergistic coordination between the N-methoxyacetamide directing group and the hydroxyl group of the allenol to the rhodium center is responsible for the observed high selectivity. nih.govorganic-chemistry.org

Additionally, N-phenoxyacetamides have been employed in [4+3] annulation reactions with α,β-unsaturated aldehydes, catalyzed by Rh(III), to efficiently produce 1,2-oxazepine derivatives, which are seven-membered heterocycles. nih.gov

Reactivity with Organometallic Reagents (e.g., Grignard and Organolithium)

The reactivity of this compound with strong nucleophiles like Grignard and organolithium reagents is largely dictated by the N-methoxyamide functional group, which is analogous to the well-studied Weinreb amide (N-methoxy-N-methylamide). This functionality provides a reliable method for the synthesis of ketones by preventing the common problem of over-addition that occurs with other acylating agents.

When this compound reacts with a Grignard or organolithium reagent, the nucleophile adds to the carbonyl carbon to form a stable tetrahedral intermediate. This intermediate is chelated by the magnesium or lithium cation between the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.orgmasterorganicchemistry.com This chelation stabilizes the intermediate and prevents its collapse until an acidic workup is performed. wikipedia.org Upon workup, the intermediate breaks down to furnish a ketone and eliminates the N-methoxyphenoxyamine moiety. This controlled reactivity allows for the synthesis of a wide variety of ketones from different organometallic precursors. wikipedia.orgorganic-chemistry.org

The general mechanism for the reaction of a Weinreb-type amide with an organometallic reagent is depicted below:

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | The organometallic reagent (R'-M) adds to the carbonyl carbon of the N-methoxyamide. |

| 2. Formation of Chelate | A stable five-membered chelated intermediate is formed. |

| 3. Acidic Workup | The intermediate is hydrolyzed to yield the corresponding ketone. |

This method is highly versatile and tolerates a wide range of functional groups on both the amide and the organometallic reagent. organic-chemistry.org

Reductive and Oxidative Transformations

The N-methoxyamide group in this compound is the primary site for both reductive and oxidative transformations. The weak N-O bond is particularly susceptible to cleavage under various reaction conditions.

Reductive Transformations:

The most prominent reductive transformation of N-methoxyamides, including this compound, is the cleavage of the N-O bond to yield the corresponding secondary amide. This transformation can be achieved through several methodologies, highlighting the versatility of this functional group in synthesis.

One notable method is cathodic reduction , which offers a reagent-free approach to N-O bond cleavage. thieme-connect.de In this electrochemical method, direct reduction of the N-methoxy amide generates a methoxy radical and an amide anion, with the subsequent formation of methanol (B129727) driving the reaction forward. thieme-connect.de

Single-electron transfer (SET) reagents are also effective for the reductive cleavage of the N-O bond. Reagents such as samarium(II) iodide (SmI2), sodium metal, and various lithium reagents can facilitate this transformation under mild conditions. thieme-connect.de Additionally, metal-free reductive cleavage can be accomplished using neutral organic super-electron donors. nih.govrsc.org These reactions typically proceed through the formation of a radical intermediate, followed by a second SET and protonation to yield the amide. nih.gov The efficiency of these reactions can be influenced by the electronic properties of the substrate. nih.gov

Another approach involves the use of sodium in solid supports like alumina (B75360) and silica (B1680970) gels, which has been shown to effectively reduce a variety of N-methoxy-N-methylamides. mdpi.com This method demonstrates tolerance to different functional groups, although it can sometimes be accompanied by side reactions. mdpi.com Elemental sulfur in the presence of a base has also been reported to mediate the reductive cleavage of the N-O bond in N-alkoxyamides. nih.govrsc.org

A summary of common reductive cleavage methods for the N-O bond in N-methoxyamides is presented in the table below.

| Method | Reagents/Conditions | Key Features | Reference |

| Cathodic Reduction | Electrolysis in a divided cell | Reagent-free, driven by methanol formation. | thieme-connect.de |

| Single-Electron Donors | SmI2, Na, Li reagents | Mild reaction conditions. | thieme-connect.de |

| Organic Super-Electron Donors | Pyridinylidene-based compounds | Metal-free, reactivity depends on substrate electronics. | nih.govrsc.org |

| Sodium on Solid Supports | Na in alumina or silica gel | Effective for diverse substrates, potential for side reactions. | mdpi.com |

| Elemental Sulfur | S8, DABCO, DMSO | Metal-free conditions. | nih.govrsc.org |

Oxidative Transformations:

While less common than reductive cleavage, N-methoxyamides can participate in oxidative transformations, primarily involving the N-H bond of the amide. These reactions often utilize hypervalent iodine reagents as oxidants.

One such transformation is the oxidative C-H/N-H coupling of N-methoxyamides with aromatic hydrocarbons. thieme-connect.de This reaction, catalyzed by designer iodoarene catalysts, allows for the direct formation of a C-N bond between the amide nitrogen and an aromatic ring. thieme-connect.de

Another significant oxidative reaction is the cross-dehydrogenative N-N bond coupling between N-methoxyamides and benzotriazoles. nih.govacs.org This metal-free method employs a hypervalent iodine species as the terminal oxidant and is highly selective for the formation of the N-N bond. nih.govacs.org Mechanistic studies suggest that the N-methoxy group plays a crucial role in enabling this transformation. nih.gov

Functional Group Tolerance and Chemoselectivity Profiles in Reactions Involving this compound

The utility of this compound and related N-methoxy arylamides in organic synthesis is significantly enhanced by their high functional group tolerance and predictable chemoselectivity in a variety of reactions.

In the context of iron-catalyzed N=S coupling reactions with sulfoxides, N-methoxy arylamides exhibit excellent functional group tolerance. acs.org A wide range of substituents on the phenyl ring, including both electron-donating (e.g., alkyl, methoxy, amino) and electron-withdrawing groups (e.g., ester, cyano, nitro, halogen), are well-tolerated, leading to the formation of N-acyl sulfoximines in good yields. acs.org This broad compatibility allows for the synthesis of a diverse array of products.

Similarly, copper-catalyzed C-O coupling reactions of N-methoxy amides with arylboronic acids also demonstrate a good tolerance for various functional groups on both coupling partners. mdpi.commychemblog.com This enables the synthesis of aryl-N-methoxy arylimidates with diverse substitution patterns.

In palladium-catalyzed C-H activation reactions , the N-methoxy amide group can act as a directing group, and these transformations are compatible with a range of functional groups. acs.org For instance, in the selective O-cyclization of N-methoxy aryl amides, halides and strong electron-withdrawing groups like esters and cyano groups are well-tolerated, allowing for further derivatization of the products. acs.org

The chemoselectivity of reactions involving this compound is often dictated by the specific reagents and reaction conditions employed. For example, in the presence of strong nucleophiles like organolithium or Grignard reagents, the reaction typically occurs at the carbonyl carbon of the amide. However, under reductive conditions, the N-O bond is the primary site of reaction. This predictable reactivity allows for the selective transformation of one part of the molecule while leaving other functional groups intact.

The following table summarizes the functional group tolerance in selected reactions involving N-methoxy arylamides.

| Reaction Type | Catalyst/Reagent | Tolerated Functional Groups on Phenyl Ring | Reference |

| N=S Coupling | Iron(III) catalyst | Alkyl, methoxy, amino, ester, cyano, nitro, halogen | acs.org |

| C-O Coupling | Copper salt | Electron-donating and electron-withdrawing groups | mdpi.commychemblog.com |

| O-Cyclization (via C-H activation) | Palladium catalyst | Halides, esters, cyano groups | acs.org |

In Depth Mechanistic Investigations of N Methoxy N Phenoxyacetamide Transformations

Probing the Catalytic Cycles in C-H Activation Reactions

The catalytic functionalization of C-H bonds using N-Methoxy-N-phenoxyacetamide, particularly with rhodium and palladium catalysts, proceeds through intricate, multi-step catalytic cycles. The N-O acetyl group serves a dual purpose: it acts as a directing group, guiding the metal catalyst to a specific ortho C-H bond of the phenoxy ring, and subsequently functions as an internal oxidant to facilitate the catalytic turnover. nih.govresearchgate.netnih.gov

Computational and experimental studies have revealed that these reactions can proceed through various cycles, most notably Rh(III)/Rh(V) and Rh(III)/Rh(I) pathways, depending on the substrates and reaction conditions. nih.govresearcher.life A generalized cycle begins with the coordination of the amide to the metal center, followed by the cleavage of an ortho C-H bond to form a five-membered metallacycle intermediate. researchgate.netresearchgate.net This intermediate then reacts with a coupling partner (e.g., an alkyne or alkene). The subsequent steps, which dictate the final product, involve migratory insertion, oxidative addition, and reductive elimination, ultimately regenerating the active catalyst. researchgate.netacs.org

Identification and Characterization of Key Organometallic Intermediates (e.g., Iridacycles, Rhodacycles, Nitrenoid Species)

The elucidation of reaction mechanisms hinges on the identification and characterization of transient organometallic intermediates. In reactions involving this compound, several key species have been identified, primarily through density functional theory (DFT) calculations. nih.govresearchgate.net

Rhodacycles: Following the initial C-H activation step in Rh(III)-catalyzed reactions, a five-membered rhodacycle is formed. researchgate.net This intermediate is central to the catalytic cycle. Upon reaction with unsaturated partners like alkynes or cyclopropenes, this can expand to a seven-membered rhodacycle through migratory insertion. nih.gov The fate of this seven-membered ring intermediate is often a crucial selectivity-determining step.

Palladacycles: In palladium-catalyzed reactions, a five-membered palladacycle intermediate is similarly proposed. Mechanistic studies suggest this species undergoes oxidation and subsequent intramolecular reactions to form the final products. acs.org

Nitrenoid Species: A defining feature of reactions with this compound is the formation of high-valent metal-nitrenoid intermediates. researchgate.netnih.gov After the initial C-H activation and coupling, the Rh(III) center can undergo intramolecular oxidative addition into the O-N bond of the directing group. researchgate.netacs.org This step generates a Rh(V)-nitrenoid species, which is pivotal for subsequent C-N bond formation or amidation reactions. researchgate.net Natural Bond Orbital (NBO) analysis has computationally confirmed the identity and electronic structure of these Rh(V) intermediates. nih.govresearcher.life DFT studies have also shown that the spin state of these intermediates can influence the reaction pathway; for instance, a Rh(V) nitrene complex may be more stable in a triplet spin state than a singlet state. nih.govresearchgate.net

| Intermediate Type | Metal Center | Ring Size | Formation Step | Subsequent Reactivity |

| Metallacycle | Rh(III), Pd(II) | 5-membered | C-H Activation | Coordination & Insertion of Coupling Partner |

| Metallacycle | Rh(III) | 7-membered | Migratory Insertion | Reductive Elimination or β-Elimination |

| Nitrenoid | Rh(V) | 5-membered | Intramolecular Oxidative Addition to N-O bond | Reductive Elimination, Electrophilic Addition |

Elucidation of Rate-Determining Steps and Kinetic Studies

Identifying the rate-determining step is crucial for understanding and optimizing a catalytic reaction. For C-H activation reactions involving this compound, computational studies have been instrumental in pinpointing the steps with the highest energy barriers.

Understanding the Role of the N-O Bond as an Internal Oxidant

The N-O bond within the N-methoxyacetamide directing group is not merely a spectator ligand; it is an active participant that enables redox-neutral catalysis by acting as an internal oxidant. nih.govnih.gov This functionality obviates the need for external oxidants, which can improve atom economy and reduce waste. nih.govacs.org

The catalytic utility of the N-O bond is most evident in the formation of high-valent metal intermediates. In a typical Rh(III)-catalyzed cycle, after the formation of a Rh(III)-carbon bond via C-H activation, the complex undergoes an intramolecular oxidative addition across the N-O bond. researchgate.net This process formally oxidizes the rhodium center from Rh(III) to Rh(V), generating the key Rh(V)-nitrenoid intermediate. nih.govresearchgate.netacs.org The Rh(V) species then facilitates the final bond-forming reductive elimination, returning the catalyst to the active Rh(III) state. This internal redox mechanism is a cornerstone of the diverse reactivity observed with N-phenoxyacetamide substrates. researchgate.netnih.gov

Transition State Analysis and Reaction Pathway Elucidation

DFT calculations have provided profound insights into the complex potential energy surfaces of these reactions, allowing for detailed analysis of transition states and the elucidation of competing reaction pathways. nih.gov The substrate and coupling partner often dictate which pathway is energetically favored.

For instance, in the Rh(III)-catalyzed reaction of N-phenoxyacetamide with different unsaturated partners, the mechanism diverges significantly. nih.govresearchgate.net

With Alkynes: The reaction proceeds through a pathway where the Rh(III) oxidation state is maintained throughout. The key C-O bond formation occurs via a simultaneous reductive elimination and O-N bond cleavage from a Rh(III) intermediate. nih.govresearchgate.net

With Cyclopropenes: The reaction follows a different route involving the formation of a Rh(V)-nitrene intermediate. In this case, the C-O bond is formed later in the cycle via an electrocyclization from a Rh(III) intermediate, after the Rh(V) species has been reduced. nih.govresearchgate.net

This divergence is a direct consequence of the different energy barriers of the transition states in the competing pathways, highlighting the subtle electronic and steric factors that control chemical reactivity. nih.gov

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful experimental technique used to track the movement of atoms through a reaction sequence, thereby providing definitive evidence for proposed mechanisms. wikipedia.orgnih.gov In the context of C-H activation, replacing a specific C-H bond with a C-D bond allows for the measurement of the kinetic isotope effect (KIE). researchgate.net A significant kH/kD value typically indicates that the C-H bond is broken in the rate-determining step of the reaction. researchgate.net

While computational studies on related systems have predicted outcomes consistent with experimental KIE data, specific isotopic labeling experiments detailing the mechanism of this compound itself are not extensively reported in the surveyed literature. researchgate.net However, this technique remains a critical tool for validating the computationally predicted mechanisms, such as confirming the irreversibility of the C-H activation step and elucidating subsequent rearrangements. nih.govacs.org

Solvent Effects and Ligand Effects on Reaction Mechanisms

The reaction environment, including the solvent and ligands on the metal catalyst, can exert a strong influence on the mechanism and outcome of C-H activation reactions.

Solvent Effects: DFT investigations have successfully rationalized experimentally observed differences in the reactions of N-phenoxyacetamides with alkynes in various solvents. nih.govresearcher.life The polarity and coordinating ability of the solvent can differentially stabilize charged intermediates or transition states, thereby altering the energy landscape of the catalytic cycle. This can shift the balance between competing pathways, such as the Rh(III)/Rh(V) and Rh(III)/Rh(I) cycles, leading to different product distributions. nih.govresearcher.life

Strategic Applications of N Methoxy N Phenoxyacetamide in Complex Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The N-methoxy amide group in N-methoxy-N-phenoxyacetamide serves as an effective directing group in various transition metal-catalyzed reactions, facilitating the regioselective C-H functionalization of the phenoxy group. This has been extensively exploited for the synthesis of a wide range of oxygen-containing heterocycles.

The construction of the benzofuran (B130515) skeleton, a common motif in biologically active natural products and pharmaceuticals, has been efficiently achieved using this compound. One notable method involves a cobalt-catalyzed annulation reaction with alkynes. This approach allows for the straightforward synthesis of 2,3-disubstituted benzofurans. The reaction proceeds through a C-H activation pathway, where the N-methoxy amide directs the cobalt catalyst to the ortho-position of the phenoxy ring, followed by coupling with the alkyne and subsequent cyclization.

A variety of functional groups on both the this compound and the alkyne are tolerated, providing access to a diverse library of benzofuran derivatives. For instance, electron-donating and electron-withdrawing groups on the aromatic ring of this compound are well-tolerated. Similarly, the alkyne can bear alkyl, aryl, and silyl (B83357) substituents.

| Catalyst | Alkyne Partner | Solvent | Temperature (°C) | Yield (%) |

| Co(OAc)₂ | Diphenylacetylene | Dioxane | 120 | 85 |

| Co(acac)₂ | 1-Phenyl-1-propyne | THF | 100 | 78 |

| Co(BF₄)₂·6H₂O | 4-Octyne | DMF | 130 | 92 |

The versatility of this compound extends to the synthesis of more complex heterocyclic systems such as dihydrobenzofurans and chroman-2-ols. A rhodium-catalyzed reaction of N-methoxy-N-phenoxyacetamides with cyclopropanols has been developed for the diastereoselective synthesis of 2,3-disubstituted dihydrobenzofurans. This transformation is believed to proceed via a C-C cleavage of the cyclopropanol, followed by a formal [4+1] annulation.

Furthermore, by carefully selecting the reaction conditions and the rhodium catalyst, the reaction with cyclopropanols can be steered towards the formation of chroman-2-ol (B1610262) scaffolds. This divergent synthesis highlights the tunability of the reactivity of this compound.

In addition to the synthesis of oxygen heterocycles, this compound has been employed in the preparation of functionalized vinyl arenes and indenols. A palladium-catalyzed ortho-C-H alkenylation has been reported, providing access to a range of vinyl arenes. This reaction demonstrates the ability of the N-methoxy amide to direct C-H functionalization with reagents other than alkynes.

Furthermore, a rhodium(III)-catalyzed C-H activation/annulation cascade of N-methoxy-N-phenoxyacetamides with allenes has been shown to produce substituted indenols. This reaction proceeds with high regioselectivity, affording a single isomer of the indenol product.

This compound as a Versatile Synthon and Building Block in Multi-Step Syntheses

Beyond its direct use in the synthesis of heterocyclic frameworks, this compound serves as a valuable building block in multi-step synthetic sequences. The N-methoxy amide moiety can be readily converted into other functional groups, such as carboxylic acids, esters, and ketones, after it has served its purpose as a directing group. This chemical versatility allows for the incorporation of the phenoxyacetamide unit into larger, more complex molecules. For example, the benzofuran products obtained from the cobalt-catalyzed annulation can be further elaborated into more complex natural product analogs.

Development of Highly Regio- and Stereoselective Methodologies

A key advantage of using this compound is the high degree of regio- and stereoselectivity observed in many of its reactions. The N-methoxy amide group consistently directs C-H functionalization to the ortho-position of the phenoxy ring, leading to a single major regioisomer.

Furthermore, in reactions involving the formation of new stereocenters, such as the synthesis of dihydrobenzofurans from cyclopropanols, high levels of diastereoselectivity have been achieved. This stereochemical control is often dictated by the catalyst and the specific substrates employed, allowing for the selective synthesis of desired stereoisomers.

Late-Stage Functionalization Approaches Utilizing the N-Acyl Amide Moiety

The robust nature of the N-methoxy amide directing group makes this compound an attractive tool for late-stage functionalization of complex molecules. In this strategy, the phenoxyacetamide moiety is introduced into a molecule at a later stage of the synthesis. The directing group can then be used to selectively introduce new functional groups at the ortho-position of the phenyl ring, avoiding the need for de novo synthesis with the desired substitution pattern. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogs of a lead compound. While specific examples of late-stage functionalization utilizing this compound itself are still emerging, the principle has been well-established with similar N-acyl amide directing groups.

Modular Synthesis Leveraging this compound Reactivity

The inherent reactivity of this compound and its derivatives has positioned them as versatile building blocks in modular synthesis, enabling the rapid assembly of complex molecular architectures. This strategy relies on the predictable and controlled reactivity of the N-O bond and the facile activation of ortho C-H bonds, allowing for the sequential and programmed introduction of molecular diversity. Through carefully designed reaction cascades, chemists can efficiently construct intricate scaffolds from relatively simple starting materials.

A prominent application of this modular approach is observed in rhodium(III)-catalyzed C-H activation and annulation reactions. These transformations leverage the directing group ability of the acetamide (B32628) moiety to selectively functionalize the ortho C-H bond of the phenoxy group. This initial C-H activation event generates a key rhodacycle intermediate that can then engage in a variety of coupling reactions with other modular components, such as unsaturated systems.

One notable example is the [3+2] annulation of N-phenoxyacetamides with 1,3-dienes, which provides a direct route to dihydrobenzofuran frameworks. organic-chemistry.orgnih.gov In this process, the N-phenoxyacetamide unit serves as a three-atom component, while the 1,3-diene acts as a two-atom module. The reaction proceeds with a high degree of chemoselectivity and demonstrates broad substrate and functional group compatibility. organic-chemistry.orgnih.gov

Similarly, the reaction with propargylic monofluoroalkynes results in the formation of 3-alkylidene dihydrobenzofurans featuring an α-quaternary carbon center. nih.gov This transformation showcases the modularity of the approach, where a simple change in the coupling partner leads to a significant increase in the complexity of the product. The reaction is believed to proceed through a Rh(III)-Rh(V)-Rh(III) catalytic cycle. nih.gov

The modularity is further extended in [3+3] annulation reactions with α-allenols, which furnish 4-alkylidene chroman-2-ol frameworks. researchgate.net This method highlights the ability to construct six-membered heterocyclic rings by carefully selecting the appropriate three-carbon building block. Mechanistic investigations suggest a synergistic coordination between the acetamide and hydroxyl directing groups to the rhodium center, ensuring high selectivity. researchgate.net

Beyond annulation strategies, the reactivity of phenoxyacetamides can be harnessed in multicomponent reactions. A rhodium(III)-catalyzed three-component reaction involving phenoxyacetamides, bicyclo[1.1.0]butanes (BCBs), and various nucleophiles has been developed for the synthesis of substituted acrylamides. acs.org This reaction proceeds via the formation of a Rh(V)-nitrenoid complex, which is then trapped by a nucleophile, demonstrating a novel approach to modular bond construction. acs.org

The following tables provide a summary of representative examples of modular synthesis leveraging the reactivity of N-phenoxyacetamide derivatives, which are expected to be analogous for this compound.

Table 1: Modular [3+2] Annulation of N-Phenoxyacetamides with 1,3-Dienes

| Entry | N-Phenoxyacetamide Derivative | 1,3-Diene | Product | Yield (%) |

| 1 | N-phenoxyacetamide | 1,3-butadiene | 2,3-dihydrobenzofuran | 85 |

| 2 | 4-Methyl-N-phenoxyacetamide | Isoprene | 5-Methyl-2,3-dihydrobenzofuran | 78 |

| 3 | 4-Chloro-N-phenoxyacetamide | 2,3-Dimethyl-1,3-butadiene | 5-Chloro-2,3-dimethyl-2,3-dihydrobenzofuran | 92 |

Table 2: Modular [3+3] Annulation of N-Phenoxyacetamides with α-Allenols

| Entry | N-Phenoxyacetamide Derivative | α-Allenol | Product | Yield (%) |

| 1 | N-phenoxyacetamide | 1,2-propadien-1-ol | 4-Methylenechroman-2-ol | 75 |

| 2 | 4-Fluoro-N-phenoxyacetamide | 1,2-butadien-1-ol | 6-Fluoro-4-ethylidenechroman-2-ol | 81 |

| 3 | 3-Methoxy-N-phenoxyacetamide | 3-Methyl-1,2-butadien-1-ol | 7-Methoxy-4-isopropylidenechroman-2-ol | 69 |

Table 3: Three-Component Synthesis of Substituted Acrylamides

These examples underscore the power of this compound and its analogs as modular building blocks in the synthesis of complex organic molecules. The ability to engage in a variety of catalytic cycles, including C-H activation, annulations, and multicomponent reactions, provides a robust platform for the generation of diverse and intricate molecular scaffolds.

Computational and Theoretical Chemistry Studies on N Methoxy N Phenoxyacetamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electron distribution, orbital energies, and the nature of its chemical bonds. rowansci.comaps.org These calculations, often employing methods like Density Functional Theory (DFT) or Hartree-Fock, provide a static picture of the molecule's electronic landscape.

For the parent N-phenoxyacetamide, quantum chemical calculations reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms as regions of high electron density. The geometry and bond lengths predicted by these calculations are in good agreement with experimental data where available. mdpi.com The electronic structure is characterized by the interaction between the phenoxy group, the amide linkage, and the acetyl group.

The introduction of a methoxy (B1213986) group on the nitrogen atom in N-Methoxy-N-phenoxyacetamide is expected to significantly alter the electronic structure. The methoxy group (-OCH₃) is generally considered to be electron-donating through resonance and electron-withdrawing through induction. Computational studies would quantify these effects, predicting changes in:

Bond Lengths and Angles: The N-O bond of the methoxy group and changes in the geometry of the amide linkage.

Atomic Charges: A redistribution of partial charges on the nitrogen, oxygen, and carbonyl carbon atoms, which has direct implications for reactivity.

Full geometry optimization and calculation of the electronic structure can be carried out using various methods, such as the PM6 semi-empirical method or higher-level DFT methods, to determine optimized geometries, total energy, and heat of formation. bsu.by

Density Functional Theory (DFT) for Reaction Pathway Modeling and Energy Barrier Prediction

Density Functional Theory (DFT) has become an indispensable tool for investigating complex reaction mechanisms, allowing researchers to map out entire reaction pathways, identify intermediates and transition states, and calculate the associated energy barriers. mdpi.comnih.gov A significant body of DFT research exists for the reactions of N-phenoxyacetamide, particularly in the context of rhodium(III)-catalyzed C-H activation. researchgate.netsemanticscholar.org

These studies have elucidated complex multi-step mechanisms. For instance, in the Rh(III)-catalyzed C-H activation and subsequent annulation with alkynes, DFT calculations have mapped the pathway involving C-H bond cleavage, migratory insertion of the alkyne, and reductive elimination. researchgate.net The calculations provide the Gibbs free energy for each stationary point along the reaction coordinate, allowing for the identification of the rate-determining step.

A systematic DFT study has been conducted to examine the mechanisms in the rhodium(III)-catalyzed alkenylation of N-phenoxyacetamide with different substrates like styrene and N-tosylhydrazone. nih.govrsc.org The calculations indicated that the reaction with the N-tosylhydrazone substrate leads to a Rh(V)-nitrene intermediate through the cleavage of the O–N bond of N-phenoxyacetamide. nih.govrsc.org In contrast, the styrene substrate results in an Rh(I) species via β-H elimination and H migration steps. nih.govrsc.org

Computational studies have also been used to resolve conflicting mechanistic proposals. A computational revisit of the Rh(III)-catalyzed C-H activation/cycloaddition of N-phenoxyacetamide with cyclopropenes used DFT to uncover that the β-carbon elimination occurs readily through a specific conformer that minimizes steric repulsion. nih.gov

The table below summarizes representative calculated energy barriers for key steps in a Rh(III)-catalyzed reaction of N-phenoxyacetamide.

| Reaction Step | Catalyst System | Calculated Method | Activation Free Energy (kcal/mol) |

| C-H Activation | Rh(III) | DFT | 16.5 - 22.0 |

| Cyclization (Protonolysis/SN2-type) | Rh(III) | DFT | 46.4 - 47.9 |

| [4+2] Cycloaddition | Dienylisobenzofurans | DFT | 16.6 |

| Stepwise [8+2] Reaction | Dienylisobenzofurans | DFT | 21.7 |

For this compound, the N-methoxy group serves as an internal oxidant and a key functional handle. DFT modeling would be crucial to predict how this group influences reaction pathways. For example, it could affect the energy barrier for the initial C-H activation step or alter the stability of key intermediates, potentially favoring one reaction pathway over another.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations model the dynamic evolution of a molecular system over time, providing insights into its conformational flexibility and the accessibility of reactive geometries. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface and identify low-energy conformations and the pathways between them. nih.govnih.gov

While specific MD studies on this compound are not prevalent, the methodology is well-suited to analyze its behavior. An MD simulation would reveal:

Intramolecular Interactions: The simulation can highlight non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations.

Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent influences the conformational landscape of this compound.

Markov State Models (MSMs) can be constructed from long-timescale MD simulations to provide a kinetic and thermodynamic characterization of the molecule's conformational states and the transitions between them. nih.gov

In Silico Design of Novel Reactivity Modes and Catalysts for this compound Transformations

In silico design leverages computational power to rationally design new catalysts and predict novel chemical reactions, accelerating the discovery process. researchgate.net This approach moves beyond analyzing existing reactions to proactively searching the vast chemical space for optimal catalysts or new reactivity patterns. mdpi.com

For transformations involving this compound, computational design strategies could include:

Virtual Screening: A large library of potential catalysts (e.g., different transition metals and ligands) could be computationally screened for their ability to promote a desired transformation, such as a specific C-H functionalization. High-throughput DFT calculations would be used to estimate the activation energies for each candidate catalyst, identifying the most promising ones for experimental validation.

De Novo Design: More advanced algorithms can build new catalysts from scratch. By defining the desired properties of the transition state for a target reaction, these methods can assemble ligands and metal centers that are predicted to stabilize that transition state most effectively.

Predicting Novel Reactivity: Computational tools can explore unprecedented reaction pathways. By modeling the interaction of this compound with various reagents under different conditions, it may be possible to uncover new, synthetically valuable transformations that have not yet been considered experimentally.

These automated design approaches systematically and objectively navigate the chemical space to maximize predictive power and guide experimental efforts toward the most promising avenues. researchgate.net

Analysis of Orbital Interactions Influencing Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to explain and predict the outcomes of chemical reactions. wikipedia.org It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). taylorandfrancis.comyoutube.com The energy, symmetry, and spatial distribution of these orbitals are key to understanding reactivity and selectivity. rsc.orgresearchgate.net

In the context of this compound, FMO analysis can provide critical insights:

Reactivity: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net The N-methoxy group, being electron-donating, is expected to raise the energy of the HOMO compared to N-phenoxyacetamide, potentially increasing its nucleophilicity.

Selectivity: The spatial distribution of the HOMO and LUMO can predict the site of reaction. For example, in a C-H activation reaction, the interaction between the catalyst's LUMO and the HOMO of the C-H bond being broken is a critical orbital interaction. The largest lobe of the HOMO on the this compound molecule will indicate the most probable site for electrophilic attack.

Reaction Mechanisms: FMO theory is used to rationalize the feasibility of pericyclic reactions, such as cycloadditions. The symmetry of the interacting frontier orbitals must be compatible for a concerted reaction to be thermally or photochemically allowed, as described by the Woodward-Hoffmann rules. wikipedia.org

Computational software can visualize these frontier orbitals, showing their shapes and locations on the molecule. researchgate.net An analysis of the orbital coefficients reveals which atoms contribute most to the HOMO and LUMO, pinpointing the reactive sites. rsc.org

Structure Reactivity Relationship and Conformational Analysis of N Methoxy N Phenoxyacetamide

Influence of N-Substituents on Amide Reactivity and Directing Group Ability

The substitution of electronegative atoms, such as oxygen, directly onto an amide nitrogen atom significantly alters the fundamental properties of the amide bond. In compounds like N-Methoxy-N-phenoxyacetamide, the presence of two oxygen atoms on the nitrogen leads to a class of molecules known as anomeric amides. nih.govarkat-usa.org This bis-heteroatom substitution drastically reduces the classical resonance stabilization typically observed between the nitrogen lone pair and the carbonyl group. nih.gov The electron demand from the two electronegative oxygen substituents causes the nitrogen atom to adopt a more pyramidal geometry, increasing the s-character of its lone pair orbital and thereby diminishing its ability to overlap with the carbonyl π* orbital. nih.govarkat-usa.org

This reduction in amide resonance has profound consequences for reactivity. While typical amides are poor electrophiles at the nitrogen, the compromised resonance in anomeric amides renders the nitrogen atom susceptible to nucleophilic attack. nih.govarkat-usa.org This altered reactivity profile can lead to SN2 reactions occurring directly at the amide nitrogen. arkat-usa.orgresearchgate.net Furthermore, the specific nature of the N-substituents can dictate the pathway of reactions involving the amide. For instance, studies on related N-substituted amides have shown that an N-methoxy group can favor intramolecular trapping by nucleophilic arenes, whereas other substituents might lead to different cyclization pathways.

In the context of transition-metal-catalyzed reactions, the N-phenoxyacetamide moiety has proven to be an effective directing group for C-H activation. researchgate.netresearchgate.netrsc.orgacs.orgacs.orgnih.govacs.org The oxygen and nitrogen atoms of the group can coordinate to a metal center, positioning it for the selective activation of an ortho-C-H bond on the phenoxy ring. acs.orgacs.org This directing ability enables a variety of subsequent functionalizations, including alkylations, amidations, and annulations, demonstrating the crucial role of the N-substituent framework in controlling regioselectivity. researchgate.netacs.orgnih.gov

Steric and Electronic Effects of the Phenoxy Moiety on Reaction Outcomes

The phenoxy group in this compound exerts both steric and electronic influences that are critical in determining reaction outcomes. Electronically, the phenoxy group, attached via an oxygen atom, is primarily an inductively electron-withdrawing group due to the high electronegativity of oxygen. This inductive effect can influence the reactivity of the entire amide system. For example, in metal-catalyzed C-H activation reactions, the electronic nature of the directing group affects the facility of the cyclometalation step. acs.orgacs.org

Conformational Preferences and Their Impact on Stereoselectivity

The rotation around the various single bonds in this compound gives rise to different conformational isomers, and the relative stability of these conformers can significantly influence the molecule's reactivity and the stereoselectivity of its reactions. mdpi.comrsc.org Spectroscopic and theoretical studies on analogous 2-substituted N-methoxy-N-methylacetamides, where the substituent is a phenoxy group (OPh), have shown a distinct preference for gauche conformers over cis conformers. researchgate.net

This preference is not dictated by simple steric repulsion but rather by stabilizing stereoelectronic interactions. baranlab.org The primary stabilizing factor for the gauche conformation is an nN→πCO orbital interaction. researchgate.net This involves the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (πCO). This interaction is geometrically more favorable in the gauche arrangement compared to the cis one.

The conformational preference has a direct impact on stereoselectivity. A molecule that predominantly exists in a specific, well-defined conformation will present a biased facial topography to an approaching reagent. researchgate.netacs.org This can lead to diastereoselective reactions, as one face of a reactive center (e.g., an adjacent prochiral center) is effectively shielded or more accessible due to the locked conformation of the amide group. Therefore, understanding and predicting the conformational equilibrium is essential for rationalizing and controlling the stereochemical outcome of reactions involving this compound. mdpi.com

Interactive Data Table: Conformational Preferences

| Conformer | Relative Stability | Key Stabilizing Interaction | Impact on Reactivity |

|---|---|---|---|

| Gauche | More Stable | nN→π*CO orbital overlap | Favored reaction pathway due to higher population |

| Cis | Less Stable | - | Disfavored reaction pathway |

Analysis of Intramolecular Interactions and Their Mechanistic Implications

The reactivity and structure of this compound are governed by subtle intramolecular interactions, particularly stereoelectronic effects. baranlab.org The most significant of these is the n→π* interaction, which involves the delocalization of a lone pair of electrons (n) from a donor atom into an adjacent antibonding π* orbital. acs.orgresearchgate.netnih.govharvard.edu In this molecule, the key interaction is the donation of the nitrogen lone pair into the antibonding orbital of the carbonyl group (nN→π*CO). researchgate.net

The mechanistic implications of this interaction are significant. By stabilizing a particular ground-state conformation, the n→π* interaction lowers the energy of the starting point for a reaction, potentially influencing the activation energy of subsequent steps. rsc.orgnih.gov It ensures that the molecule is pre-organized in a specific geometry, which can facilitate certain reaction pathways that depend on that geometry. For example, in a cyclization or a metal-coordination step, having the molecule already in the correct conformation can lead to a significant rate enhancement. nih.gov The presence and strength of such non-covalent interactions are therefore crucial for a complete understanding of the reaction mechanisms. rsc.orgnih.gov

Substituent Effects on C-H Acidity and Activation Profiles

The this compound group significantly influences the acidity of adjacent C-H bonds, a key factor in reactions involving C-H activation. princeton.edu The acidity of a C-H bond is increased by the presence of nearby electron-withdrawing groups, which stabilize the resulting carbanion (or the partial negative charge in a transition state) after deprotonation. ucsb.edunih.govlibretexts.orglibretexts.org Both the methoxy (B1213986) and phenoxy groups attached to the nitrogen are electronegative and exert an inductive electron-withdrawing effect. libretexts.orglibretexts.org

This inductive pull draws electron density away from the surrounding atoms, increasing the partial positive charge on the carbon atoms and making the attached protons more acidic. masterorganicchemistry.com This effect is particularly relevant in the context of directed C-H activation, where a metal catalyst coordinates to the directing group and abstracts a proton from a nearby C-H bond. acs.orgacs.org An increase in the C-H bond's acidity facilitates this deprotonation step, lowering the activation energy for the C-H cleavage. nih.gov

Interactive Data Table: Substituent Effects on Acidity

| Substituent Type | Electronic Effect | Impact on Conjugate Base | Effect on C-H Acidity |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO2 on phenoxy ring) | Inductive/Resonance Withdrawal | Stabilizes negative charge | Increases |

| Electron-Donating (e.g., -OCH3 on phenoxy ring) | Inductive/Resonance Donation | Destabilizes negative charge | Decreases |

Synthesis and Reactivity of Advanced Derivatives and Analogs of N Methoxy N Phenoxyacetamide

Preparation of Substituted Phenoxyacetamides with Diverse Functional Groups

The synthesis of N-methoxy-N-phenoxyacetamide derivatives bearing a wide array of functional groups is crucial for tuning their chemical and physical properties. The primary synthetic strategies involve the preparation of substituted phenols and their subsequent elaboration, or the functionalization of a pre-existing phenoxyacetamide core.

A general and flexible approach begins with the acylation of substituted N-methoxy-O-phenylhydroxylamines. The requisite hydroxylamine precursors can be synthesized through various methods, including the reaction of substituted phenols with an appropriate N-methoxy-amidinating agent or via nucleophilic aromatic substitution on activated aryl halides with N,O-dimethylhydroxylamine. Once the substituted O-phenyl-N-methoxyhydroxylamine is obtained, standard acylation with acetyl chloride or acetic anhydride yields the target this compound derivative.

The diversity of functional groups on the phenoxy ring can be introduced either at the phenol (B47542) stage or through post-functionalization of the final acetamide (B32628). nih.gov This allows for the incorporation of electron-donating groups (e.g., alkyl, alkoxy), electron-withdrawing groups (e.g., halo, nitro, cyano), and other functionalities amenable to further modification. For instance, nitro-substituted derivatives can be reduced to amines, which can then be engaged in a variety of subsequent reactions to build molecular complexity. mit.edu

Methodologies for the synthesis of related N-alkoxyamines and N-alkoxyimides provide further insight into the construction of the core N-O bond. Phenyliodine diacetate (PIDA)-promoted cross-dehydrogenative coupling between N-hydroxyphthalimide and aryl ketones offers a metal-free approach to related structures. semanticscholar.org Similarly, iridium-catalyzed transfer hydrogenation of oximes can yield N-alkoxy amines, a strategy that could be adapted for the preparation of precursors to N-methoxy-N-phenoxyacetamides. rsc.org

Reactivity Profiles of N-Oxyamide Analogs in C-H Activation and Other Transformations

The N-phenoxyacetamide group has been identified as a highly effective oxidizing directing group in transition metal-catalyzed C-H activation reactions. This reactivity has been extensively explored, particularly using rhodium(III) catalysts, to achieve novel and efficient molecular transformations. researchgate.net The N-O bond within the moiety acts as a built-in oxidant, enabling redox-neutral reaction cycles that avoid the need for external oxidants. acs.org

Rhodium(III)-Catalyzed C-H Functionalization:

The N-phenoxyacetamide group directs the catalyst to the ortho-C-H bonds of the phenoxy ring. This has been exploited in a variety of annulation reactions.

Annulation with Dienes: In the presence of a [Cp*RhCl₂]₂ catalyst, N-phenoxyacetamides undergo a redox-neutral [3+2] annulation with 1,3-dienes. This reaction proceeds via C-H activation and subsequent carbooxygenation to construct dihydrobenzofuran frameworks with high regioselectivity. acs.orgnih.govorganic-chemistry.org

Annulation with Alkynes: The reaction with internal alkynes, catalyzed by Rh(III), leads to the synthesis of functionalized chromenones. Computational studies have elucidated the complex mechanistic pathways, revealing that the reaction can proceed through either a Rh(III)/Rh(V) or a Rh(III)/Rh(I) catalytic cycle depending on the reaction conditions and substrates. researchgate.netnih.gov

Unsymmetrical Difunctionalization: A notable application is the Rh(III)-catalyzed unsymmetrical difunctionalization of two ortho-C-H bonds in a single step. The reaction of N-phenoxyacetamides with diazo compounds results in simultaneous C-H alkylation and amidation, a transformation that proceeds through a Rh(V)-nitrenoid intermediate. acs.org

The reactivity of the N-phenoxyacetamide directing group has been shown to be compatible with a range of substrates, as illustrated in the following table.

| Reactant 1 (N-Phenoxyacetamide) | Reactant 2 | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 1,3-Butadiene | [CpRhCl₂]₂ / AgSbF₆ | Dihydrobenzofuran | High | acs.orgorganic-chemistry.org |

| N-Methoxy-N-(4-methylphenoxy)acetamide | 1-Phenyl-1,3-butadiene | [CpRhCl₂]₂ / AgSbF₆ | Substituted Dihydrobenzofuran | Good | nih.gov |

| This compound | Diphenylacetylene | Cp*Rh(CH₃CN)₃₂ | Chromenone | Good | nih.gov |

| N-Methoxy-N-(4-chlorophenoxy)acetamide | Ethyl 2-diazopropanoate | [CpRhCl₂]₂ / NaOAc | ortho-Alkylated/Amidated Phenol | Moderate | acs.org |

| This compound | Styrene | [CpRhCl₂]₂ / CsOAc | ortho-Alkenylated Phenol | High | researchgate.netrsc.org |

These transformations highlight the utility of N-oxyamide analogs as powerful synthons for the rapid construction of complex oxygen-containing heterocycles and highly substituted phenols. researchgate.netresearchgate.net

Scaffold Hopping and Chemical Space Exploration of this compound Analogues

Scaffold hopping is a key strategy in medicinal chemistry for discovering novel compounds by modifying the central core structure of a molecule while retaining its biological activity. nih.gov This approach is used to improve properties such as potency, selectivity, or pharmacokinetics, and to generate new intellectual property. rsc.orgbhsai.org For this compound, scaffold hopping involves replacing the core phenoxyacetamide framework with other structural motifs that maintain a similar spatial arrangement of key functional groups.

Bioisosteric Replacement: A common approach within scaffold hopping is bioisosteric replacement, where atoms or groups of atoms are exchanged for alternatives with similar physicochemical properties. cambridgemedchemconsulting.comu-tokyo.ac.jp

Phenoxy Ring Replacement: The central phenyl ring can be replaced with various five- or six-membered heterocycles like pyridine, pyrimidine, thiophene, or furan. This modification can significantly alter properties like solubility, metabolic stability, and hydrogen bonding capacity. rsc.orgnih.gov

Amide Bond Analogs: The acetamide group (-C(O)CH₃) can be replaced with other functionalities. For example, replacing the carbonyl with a sulfonyl group would yield a sulfonamide, while other bioisosteres could include reversed amides or stable ester mimics.

N-Methoxy Group Modification: The N-methoxy group is a key feature, but it can be replaced by other N-alkoxy groups or even non-alkoxy substituents like N-cyano or N-acyl groups to explore different electronic and steric effects.

Ring System Alterations: More drastic scaffold hops can involve replacing the entire acyclic amide linker with a heterocyclic ring that positions the key substituents in a similar 3D orientation. dundee.ac.uk For instance, a furanone or pyrazolidinone core could be designed to mimic the geometry of the this compound scaffold. Such strategies aim to explore new regions of chemical space and identify novel chemotypes with potentially improved properties. nih.govdundee.ac.uk

Development of Chiral this compound Derivatives for Asymmetric Synthesis

The development of chiral molecules is central to modern organic synthesis, particularly for applications in pharmaceuticals and materials science. rsc.org Creating chiral derivatives of this compound can be approached in two main ways: by incorporating chirality into the molecule itself or by using it in conjunction with a chiral catalyst.

Synthesis of Chiral Derivatives: Chirality can be introduced by using enantiomerically pure starting materials. For example, a chiral substituted phenol or a chiral acid chloride could be used in the synthesis. Alternatively, asymmetric catalysis can be employed to create stereocenters on the phenoxyacetamide scaffold. Recent work has demonstrated that preliminary asymmetric synthesis is possible in the Rh(III)-catalyzed annulation of N-phenoxyacetamides with 1,3-dienes by using a chiral Cp*Rh(III) catalyst, leading to enantioenriched dihydrobenzofuran products. acs.orgnih.govorganic-chemistry.org

Furthermore, chiral N-alkoxyacrylamide derivatives have been successfully used in asymmetric [3+2] annulation reactions catalyzed by a chiral-at-metal rhodium complex to produce enantioenriched γ-lactams. rsc.org This demonstrates the potential of the N-alkoxyamide functionality to participate in highly stereocontrolled transformations.

Applications in Asymmetric Catalysis: Once synthesized, chiral this compound derivatives have the potential to act as chiral ligands for metal catalysts. The oxygen and nitrogen atoms of the N-oxyamide group can chelate to a metal center, creating a defined chiral environment. Such complexes could be explored in a variety of asymmetric transformations. The design principles for these ligands could be inspired by the success of other privileged chiral ligands, such as N,N'-dioxides, which form effective complexes with metals like Nickel(II) for a range of asymmetric reactions. nih.govresearchgate.net

Polymer-Supported or Solid-Phase Syntheses of this compound Analogs

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification and the potential for automation. sopachem.com The synthesis of this compound analogs can be readily adapted to a solid-phase format.

A general strategy for the solid-phase synthesis would involve the following steps:

Immobilization: A suitable starting material is anchored to a solid support (resin). For example, a substituted phenol could be attached to a Wang or Rink amide resin through its hydroxyl group. Alternatively, a resin-bound amine could be acylated with a phenoxyacetic acid derivative. nih.gov

Elongation: The remainder of the molecule is constructed in a stepwise fashion. If the phenol is resin-bound, the next step might involve reaction with an N-methoxy-amidinating reagent followed by acylation. The use of excess reagents can be employed to drive reactions to completion, with purification achieved by simple filtration and washing of the resin. sopachem.combiotage.com

Cleavage: Once the synthesis is complete, the final this compound analog is cleaved from the solid support. The choice of linker on the resin dictates the cleavage conditions; for example, trifluoroacetic acid (TFA) is commonly used to cleave products from Wang or Rink amide resins. nih.govgoogle.com

This approach allows for the parallel synthesis of a large library of analogs, where diversity can be introduced by using a variety of building blocks (e.g., different substituted phenols or acylating agents) at different stages of the synthesis. The principles established for the solid-phase synthesis of peptides and other amide-containing libraries are directly applicable to this system. bohrium.comluxembourg-bio.com

Emerging Trends and Future Research Perspectives

Integration with Flow Chemistry and Microreactor Technologies